1-(4-CHLOROBENZENESULFONYL)-N-(PYRIDIN-2-YL)PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a pyridinyl group, and a pyrrolidine carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Sulfonylation: The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride and a base such as triethylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine as a solvent and a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Fluorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide is unique due to the presence of the chlorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-12-6-8-13(9-7-12)24(22,23)20-11-3-4-14(20)16(21)19-15-5-1-2-10-18-15/h1-2,5-10,14H,3-4,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFJAVFMQAIBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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